molecular formula C10H10ClN5NaO6P B12073435 2-Chloroadenosine-3',5'-cyclic monophosphate sodium salt

2-Chloroadenosine-3',5'-cyclic monophosphate sodium salt

Cat. No.: B12073435
M. Wt: 385.63 g/mol
InChI Key: MWJRNVCKDZDUNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt is a derivative of adenosine-3’,5’-cyclic monophosphate, a crucial second messenger in various biological processes. This compound is known for its role in signal transduction pathways, particularly in the activation of protein kinase A (PKA).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt typically involves the chlorination of adenosine-3’,5’-cyclic monophosphate. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the 2-position of the adenosine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in anhydrous solvents.

Industrial Production Methods

Industrial production of 2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically crystallized and purified through recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield adenosine derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Substituted adenosine derivatives.

    Hydrolysis: Adenosine and its related compounds.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in studying signal transduction pathways and cellular responses.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.

Mechanism of Action

The compound exerts its effects primarily through the activation of protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of target proteins. This activation triggers various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine-3’,5’-cyclic monophosphate sodium salt: A key regulator of many cellular reactions and a second messenger in signal transduction mechanisms.

    Guanosine-3’,5’-cyclic monophosphate sodium salt: Another cyclic nucleotide involved in similar signaling pathways.

    8-Bromo-2’-monobutyryladenosine-3’,5’-cyclic monophosphorothioate: A modified cyclic nucleotide with distinct biological activities.

Uniqueness

2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C10H10ClN5NaO6P

Molecular Weight

385.63 g/mol

IUPAC Name

sodium;6-(6-amino-2-chloropurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H11ClN5O6P.Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,14,15);/q;+1/p-1

InChI Key

MWJRNVCKDZDUNH-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.